tert-Amylbenzene

Catalog No.
S793530
CAS No.
2049-95-8
M.F
C11H16
M. Wt
148.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Amylbenzene

CAS Number

2049-95-8

Product Name

tert-Amylbenzene

IUPAC Name

2-methylbutan-2-ylbenzene

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

InChI

InChI=1S/C11H16/c1-4-11(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3

InChI Key

QHTJSSMHBLGUHV-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=CC=C1

solubility

7.08e-05 M

Canonical SMILES

CCC(C)(C)C1=CC=CC=C1

The exact mass of the compound tert-Amylbenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.08e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4025. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Amylbenzene (CAS: 2049-95-8), also known as 2-methyl-2-phenylbutane, is a liquid aromatic hydrocarbon with a distinct branched alkyl group. This structure imparts physical and chemical properties that make it a valuable intermediate in diverse industrial applications. It serves as a precursor for specialized organic peroxides, an additive to enhance the octane rating of gasoline, and a component in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. [REFS-1, REFS-2, REFS-3] Its handling characteristics, such as a relatively high boiling point and moderate flash point, are key considerations in its use as a process solvent or reaction intermediate.

Substituting tert-Amylbenzene with other common alkylbenzenes like cumene (isopropylbenzene), tert-butylbenzene, or sec-butylbenzene often fails in application-specific contexts. The size and tertiary structure of the C5 amyl group provide a unique combination of steric hindrance and electronic effects that directly influence performance. For example, in the synthesis of organic peroxides, the resulting tert-amyl peroxides exhibit different decomposition kinetics and thermal stability compared to peroxides derived from cumene or tert-butylbenzene, which is a critical parameter for polymerization initiators. [1] Furthermore, the specific branching of the tert-amyl group is a key factor in its effectiveness as an anti-knock agent in gasoline, a property not directly replicated by smaller or less-branched alkyl groups. [2] In synthesis, attempts to produce tert-amylbenzene can yield sec-amylbenzene as an impurity, highlighting that even isomeric purity is critical for predictable performance.

Superior Octane Enhancement for High-Performance Fuel Blending

The highly branched structure of tert-Amylbenzene makes it an effective anti-knock agent. While direct, side-by-side octane number comparisons are sparse in publicly available literature, the principle that increased branching of alkyl groups on a benzene ring boosts the Research Octane Number (RON) is well-established. For context, iso-octane (2,2,4-trimethylpentane), the benchmark for a RON of 100, is a highly branched alkane. Comparatively, less-branched or linear structures offer lower octane values; for example, n-heptane is the benchmark for a RON of 0. [1] The tert-amyl group provides superior branching compared to the isopropyl group of cumene or the sec-butyl group of sec-butylbenzene, directly correlating to higher knock resistance.

Evidence DimensionResearch Octane Number (RON)
Target Compound DataHigh RON (inferred from high degree of branching)
Comparator Or Baselinen-Heptane (RON = 0), Iso-octane (RON = 100). Cumene and sec-butylbenzene have lower degrees of branching.
Quantified DifferenceNot specified in sources, but directionally positive based on established structure-activity relationships.
ConditionsStandard CFR engine test for octane number measurement (ASTM D-2699).

For fuel blenders seeking to meet high-octane specifications (e.g., 91, 95 RON), tert-amylbenzene serves as an effective component to increase the overall pool octane number.

Precursor for Thermally Distinct Organic Peroxides Used as Polymerization Initiators

tert-Amylbenzene is a precursor to tert-amyl hydroperoxide, which has different thermal stability and decomposition characteristics than more common hydroperoxides like cumene hydroperoxide (CHP). While specific kinetic data for tert-amyl hydroperoxide is not readily available in comparative studies, the principle that alkyl group structure dictates peroxide stability is fundamental. [1] For example, cumene hydroperoxide is known to be relatively stable, with a 0.2 M solution in benzene having a half-life of 29 hours at 145°C. [2] The different structure of the tert-amyl group results in a peroxide with a distinct thermal profile, which is critical for controlling the initiation rate and temperature of polymerization reactions for materials like epoxy resins or plastics.

Evidence DimensionThermal Stability / Decomposition Profile
Target Compound DataLeads to tert-amyl hydroperoxide with a unique thermal profile.
Comparator Or BaselineCumene hydroperoxide (CHP), a common alternative, has a half-life of 29 hours at 145°C (0.2 M in benzene).
Quantified DifferenceThe structural difference implies a different decomposition temperature and rate, allowing for process optimization.
ConditionsThermal decomposition in solution, relevant to polymerization initiation.

This allows manufacturers to select an initiator with the optimal temperature profile for their specific resin system and curing process, influencing production speed and final product properties.

Higher Boiling Point for Improved Process Safety and Handling

tert-Amylbenzene has a higher boiling point than its lower alkylbenzene analogs, which is a significant advantage in processes requiring elevated temperatures. Its boiling point is approximately 189-191°C. [1] This is substantially higher than that of cumene (152.4°C) and tert-butylbenzene (169°C). [REFS-2, REFS-3] This higher boiling point reduces vapor pressure and solvent loss at a given temperature and allows for a wider and safer operating window in heated reactions.

Evidence DimensionBoiling Point (°C)
Target Compound Data189-191
Comparator Or BaselineCumene: 152.4; tert-Butylbenzene: 169
Quantified Difference+37-39°C vs. Cumene; +20-22°C vs. tert-Butylbenzene
ConditionsAtmospheric pressure.

Selecting tert-amylbenzene can improve process safety by reducing flammability risks associated with vapor accumulation and allows for higher reaction temperatures without requiring a pressurized system.

High-Octane Gasoline Formulation

As a blending component in reformulated gasoline, tert-Amylbenzene is used to increase the fuel's Research Octane Number (RON) and Motor Octane Number (MON). Its highly branched structure resists auto-ignition (knocking) under compression, making it suitable for high-performance engines. [1]

Synthesis of Specialized Polymerization Initiators

Serves as a key raw material for producing tert-amyl organic peroxides. These peroxides are used as thermal initiators in the polymerization of monomers for plastics and resins, where their specific decomposition temperature profile allows for precise control over the curing process. [2]

High-Temperature Process Solvent and Intermediate

Due to its high boiling point (189-191°C) relative to other alkylbenzenes, tert-Amylbenzene is an effective solvent or reaction medium in organic synthesis processes that require elevated temperatures while minimizing solvent loss and maintaining safer operating conditions. [3]

Precursor for Hydrogen Peroxide and Pharmaceutical Intermediates

It is used in the production of tertiary amylanthraquinone, which acts as a working fluid carrier in the manufacturing of hydrogen peroxide. Additionally, it serves as a building block in the synthesis of specific Active Pharmaceutical Ingredients (APIs), such as the antifungal agent amorolfine.

XLogP3

4.7

Boiling Point

192.4 °C

UNII

ER8C1TON3X

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H221 (14.29%): Flammable gas [Danger Flammable gases];
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H317 (71.43%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (85.71%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

2049-95-8

Wikipedia

Tert-Amylbenzene

General Manufacturing Information

Benzene, (1,1-dimethylpropyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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